

2-Fluoro-5-nitrotoluene molecular weight and formula

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Compound of Interest

Compound Name: 2-Fluoro-5-nitrotoluene

Cat. No.: B1294961

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Technical Guide: 2-Fluoro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Fluoro-5-nitrotoluene**, a key intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.[1] This document outlines its fundamental molecular properties, detailed experimental protocols for its synthesis, and its applications in drug development.

Core Molecular Data

2-Fluoro-5-nitrotoluene is a substituted aromatic compound with the chemical formula $C_7H_6FNO_2$. [2][3] Its molecular structure, incorporating a fluorine atom and a nitro group on the toluene backbone, makes it a valuable building block in organic synthesis. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity.

A summary of its key quantitative data is presented in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₇ H ₆ FNO ₂	[2][3]
Molecular Weight	155.13 g/mol	[2][3][4]
CAS Number	455-88-9	[2][3][4]
Appearance	Crystalline solid	[1]
Melting Point	38-40 °C	
Boiling Point	99-100 °C at 13 mmHg	

Synthesis of 2-Fluoro-5-nitrotoluene: Experimental Protocols

The synthesis of **2-Fluoro-5-nitrotoluene** can be achieved through various synthetic routes. Below are two detailed experimental protocols for its preparation.

Protocol 1: Nitration of 2-Fluorotoluene

This method involves the direct nitration of 2-fluorotoluene using a nitrating agent.

Materials:

- 2-Fluorotoluene
- Nitric acid
- Ice
- Ether
- Water

Procedure:

- Cool 33 ml of nitric acid to -15°C.

- Over a period of two hours, slowly add 30 g of 2-fluorotoluene to the cooled nitric acid while maintaining the temperature at -15°C.
- Stir the mixture at -15°C for one hour.
- Allow the reaction mixture to warm to 20°C.
- Pour the reaction mixture into ice and extract the product with ether.
- Wash the organic phase with water, dry it, and evaporate the solvent.
- Purify the residue by rectification to obtain 2-fluoro-5-nitro-toluene.[\[2\]](#)

Protocol 2: Fluorination of 2-Chloro-5-nitrotoluene

This alternative synthesis route involves a halogen exchange reaction, replacing a chlorine atom with a fluorine atom.[\[5\]](#)

Materials:

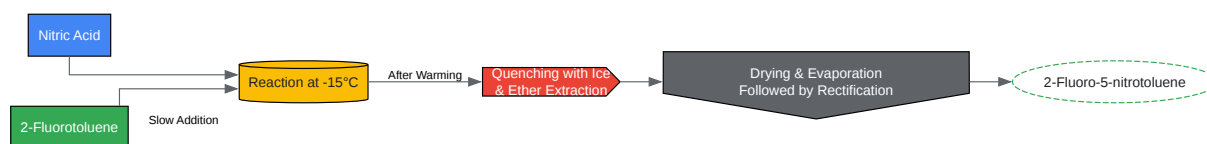
- 2-Chloro-5-nitrotoluene (aryl halide)
- BrettPhos (dicyclohexyl-(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine)
- (COD)Pd(CH₂TMS)₂ (bis--INVALID-LINK--palladium(II))
- Silver fluoride (AgF)
- Toluene
- 4-Fluorotoluene (internal standard)
- Dodecane (internal standard)
- Celite

Procedure:

- In an oven-dried resealable reaction tube equipped with a stir bar, add the aryl halide (0.12 mmol), BrettPhos (6.4 mg, 0.012 mmol, 10 mol%), (COD)Pd(CH₂TMS)₂ (2.3 mg, 0.006 mmol, 5 mol%), AgF (23 mg, 0.18 mmol), and toluene (2 mL).[5]
- Seal the tube with a screw-cap and remove it from the glove box.
- Wrap the tube in aluminum foil and place it in a preheated oil bath at the desired temperature with adequate stirring.
- After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature.
- Add 4-Fluorotoluene (13.2 μ L, 0.12 mmol, 1 equiv) and dodecane (27.3 μ L, 0.12 mmol, 1 equiv) as internal standards.
- Filter the reaction mixture through a glass filter with a plug of Celite to remove all solid materials.
- Analyze the filtrate by ¹⁹F NMR for yield and by GC for conversion.[5]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of **2-Fluoro-5-nitrotoluene** from 2-Fluorotoluene, as described in Protocol 1.



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Caption: Synthesis workflow of **2-Fluoro-5-nitrotoluene** via nitration.

Role in Drug Development

2-Fluoro-5-nitrotoluene serves as a critical intermediate in the synthesis of a wide range of pharmaceutical compounds. Its utility stems from the ability to further modify the nitro and methyl groups into other functional groups, allowing for the construction of more complex molecular architectures. The fluorine substituent is often incorporated to improve the metabolic stability and binding affinity of drug candidates. This compound is a precursor for the synthesis of various bioactive molecules, including those with potential applications as anti-cancer agents and antibiotics.

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